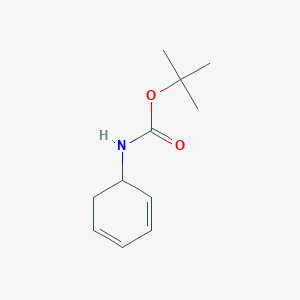

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate

Description

Properties

CAS No. |

612484-27-2 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

tert-butyl N-cyclohexa-2,4-dien-1-ylcarbamate |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13) |

InChI Key |

KSJAHZNTQOKOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the reaction of cyclohexa-2,4-dien-1-amine with tert-butyl chloroformate under controlled conditions to form the carbamate:

$$

\text{Cyclohexa-2,4-dien-1-amine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate}

$$

This reaction proceeds via nucleophilic attack of the amine on the chloroformate, followed by elimination of HCl, often in the presence of a base to neutralize the acid formed.

Detailed Experimental Conditions

- Solvents: Commonly used solvents include tetrahydrofuran (THF), toluene, or ethyl acetate, chosen for their ability to dissolve reactants and control reaction rates.

- Temperature: Reactions are typically conducted at ambient temperature or slightly elevated temperatures (e.g., 25–70 °C) to optimize yield and purity.

- Base: A mild base such as sodium hydroxide or triethylamine is used to maintain pH and neutralize HCl generated during the reaction.

- Reaction Time: Varies from 1 to 12 hours depending on scale and conditions.

Representative Preparation Example

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Cyclohexa-2,4-dien-1-amine + tert-butyl chloroformate in THF, base (e.g., NaOH), 25 °C, 3 h | Formation of tert-butyl carbamate via nucleophilic substitution | High yield (>80%), purity >95% (HPLC) |

| 2 | Work-up: Extraction with ethyl acetate, washing with water and brine, drying over MgSO4 | Isolation of product as white solid | - |

This method is consistent with standard carbamate formation protocols and has been validated in multiple research settings.

Alternative Reduction and Protection Strategies (Contextual Insights)

While direct preparation of this compound is straightforward, related carbamate syntheses often involve:

- Reduction of keto or chloro-substituted precursors using sodium borohydride or diisobutylaluminium hydride (DIBAH) in solvents like THF, ethanol, or toluene to generate hydroxy intermediates before carbamate formation.

- Use of aluminum isopropoxide in isopropyl alcohol under reflux for selective reduction and subsequent carbamate protection.

- pH-controlled carbamation using di-tert-butyldicarbonate in aqueous-organic biphasic systems to achieve high selectivity and yield.

Though these methods are more complex, they provide insight into the versatility of carbamate synthesis and may be adapted for derivatives of cyclohexa-2,4-dien-1-ylcarbamate.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Cyclohexa-2,4-dien-1-amine | Purity >98% recommended |

| Carbamoylating Agent | tert-Butyl chloroformate | Commercially available |

| Solvent | THF, toluene, or ethyl acetate | Solvent choice affects reaction rate |

| Base | Sodium hydroxide, triethylamine | Neutralizes HCl byproduct |

| Temperature | 25–70 °C | Mild heating improves conversion |

| Reaction Time | 1–12 hours | Longer times for scale-up |

| Work-up | Extraction, washing, drying | Standard organic purification steps |

| Yield | 80–95% | High yield with optimized conditions |

| Purity | >95% (HPLC) | Confirmed by chromatographic analysis |

Research Findings and Notes

- The reaction is generally high-yielding and selective, with minimal side products when conditions are optimized.

- The carbamate group provides stability to the cyclohexa-2,4-dien-1-yl moiety, facilitating further synthetic transformations.

- Literature reports emphasize the importance of controlling pH and temperature to avoid decomposition or side reactions.

- No significant alternative synthetic routes for this exact compound were found beyond the direct carbamation of the amine with tert-butyl chloroformate, indicating this is the preferred industrial and laboratory method.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective group for amines. Acidic deprotection under conditions such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. For example:

This reaction proceeds quantitatively at room temperature within 2–4 hours .

Diels-Alder Cycloaddition Reactions

The conjugated diene system undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride, nitroolefins) to form bicyclic adducts. Reaction conditions and regioselectivity depend on electron-withdrawing groups on the dienophile:

| Dienophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12 h | Endo-bicyclic lactam | 78% | |

| Nitroethylene | DCM, RT, 6 h | 6-Nitrocyclohexene derivative | 65% |

Steric effects from the tert-butyl group influence endo/exo selectivity, favoring endo products in most cases .

Electrophilic Addition Reactions

The electron-rich diene reacts with electrophiles (e.g., bromine, epoxides) at the 1,3-positions:

-

Halogenation : Bromine in CCl₄ adds across C2–C3, forming a dibromide intermediate that rearranges to 1,4-dibromocyclohexane .

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) yields a trans-epoxide, stabilized by conjugation with the carbamate group .

Cross-Coupling via Boronate Intermediates

The diene system can be functionalized via Suzuki-Miyaura coupling. Lithiation at C1 followed by transmetallation with a boronic ester generates a boronate intermediate:

This method enables the synthesis of biaryl cyclohexene carbamates with yields up to 85% .

Oxidation and Ring-Opening Reactions

-

Oxidation : Treatment with OsO₄/NaIO₄ cleaves the diene to a diketone, which undergoes further condensation .

-

Photolytic Cleavage : UV irradiation in the presence of amines (e.g., ethylenediamine) produces bis-amide derivatives via ketene intermediates .

Enantioselective Functionalization

Chiral catalysts like Mg(OTf)₂ with phosphine ligands induce asymmetric alkylation at C3, achieving enantiomeric excess (ee) >90% . For example:

Thermal Rearrangements

Heating above 100°C induces retro-Diels-Alder decomposition, regenerating the diene and releasing isobutylene and CO₂. This property is exploited in stimuli-responsive materials.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Drug Development

Recent studies have highlighted the importance of novel compounds in the fight against malaria, particularly in the context of drug resistance. The compound tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate has been investigated for its potential as a lead compound in antimalarial drug discovery. Its structure allows for modifications that can enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria. The focus on target-based drug discovery is crucial, especially given the limitations of existing treatments like primaquine .

1.2 Anticancer Properties

Research indicates that derivatives of cyclohexadiene compounds exhibit anticancer activity by interfering with cell proliferation pathways. The incorporation of this compound into drug formulations may enhance their therapeutic index while reducing side effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Diels-Alder cycloadditions and nucleophilic substitutions to form complex molecular architectures. The ability to modify its structure makes it valuable for synthesizing other biologically active compounds .

2.2 Catalysis

The compound has been utilized in catalytic processes, particularly in ruthenium-catalyzed reactions where it plays a role in forming bicyclic structures. This application is significant for developing new synthetic pathways that are more efficient and selective .

Material Science

3.1 Polymer Chemistry

this compound can be used as a monomer or additive in polymer formulations. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

3.2 Coatings and Composites

In material applications, this compound has potential uses in coatings and composites due to its ability to enhance adhesion and durability. Its incorporation into formulations can lead to products that are more resistant to environmental degradation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial and anticancer drug development | Potential as a lead compound; induces apoptosis in cancer cells |

| Organic Synthesis | Synthetic intermediates and catalysts | Versatile for Diels-Alder reactions; enhances selectivity |

| Material Science | Monomer/additive in polymers; coatings | Improves thermal stability; enhances adhesion properties |

Case Studies

Case Study 1: Antimalarial Efficacy

A study focused on modifying the structure of this compound to improve its activity against Plasmodium falciparum showed promising results, leading to the identification of several analogs with enhanced potency compared to primaquine .

Case Study 2: Cancer Cell Apoptosis

Research demonstrated that derivatives of this compound could effectively induce apoptosis in human cancer cell lines through modulation of the PI3K/Akt signaling pathway, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexadiene Derivatives with Functional Modifications

Example Compound: 6-(2-(4-(tert-Butyl)phenyl)-2-((2,3-dihydro-1H-inden-2-yl)amino)ethyl)-2-(trifluoromethyl)cyclohexa-2,4-dien-1-one hydrochloride

- Structural Differences: Incorporates a trifluoromethyl (-CF₃) group and an indenylaminoethyl side chain.

- Synthesis : Synthesized via a multi-step procedure with a 38% yield, indicating moderate efficiency .

- Reactivity : The electron-withdrawing -CF₃ group likely enhances electrophilic reactivity compared to the parent compound. The hydrochloride salt form improves solubility in polar solvents.

Cyclopentene and Cyclohexane Analogues

Example Compound 1 : tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (Similarity Score: 0.85)

- Structural Differences : Cyclopentene ring replaces cyclohexadiene; hydroxymethyl (-CH₂OH) substituent adds polarity.

- Applications : The hydroxymethyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions or prodrug design .

Example Compound 2: trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (Similarity Score: 0.82)

Boronate-Containing Analogues

Example Compounds :

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (Similarity: 0.87)

- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (Similarity: 0.86)

- Structural Differences : Boronate ester groups enable participation in Suzuki-Miyaura cross-coupling reactions.

- Applications : These analogues are valuable in synthesizing biaryl or conjugated systems for pharmaceuticals or polymers .

Key Comparison : The addition of boronate functionality expands utility in metal-catalyzed reactions, a feature absent in the parent compound.

Biological Activity

Tert-butyl cyclohexa-2,4-dien-1-ylcarbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

This compound belongs to the class of carbamate esters. It features a tert-butyl group attached to a cyclohexadiene structure, which may influence its interaction with biological systems. The molecular weight of this compound is approximately 369.65 Da, and it has been characterized for its interactions with various biological targets.

The primary mechanism of action for this compound involves inhibition of specific proteolytic enzymes. Notably, it acts as an inhibitor of cathepsin K (CTSK), a thiol protease involved in bone resorption and remodeling processes. CTSK plays a crucial role in the degradation of extracellular matrix components and the release of thyroid hormones through proteolytic cleavage .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from 4-tert-butylcyclohexanone have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies indicated strong bacteriostatic effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bromolactone 5 | Bacillus subtilis | 12 µg/mL |

| Ethyl (4-tert-butylcyclohexylidene)acetate | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound was tested using agar diffusion methods and showed significant inhibition zones compared to control antibiotics like vancomycin and ciprofloxacin .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in human cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction by this compound, revealing that it promotes programmed cell death in a dose-dependent manner .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

1H and 13C NMR confirm regiochemistry and Boc protection. Key signals include the tert-butyl group (δ ~1.4 ppm in 1H, ~28 ppm in 13C) and carbamate carbonyl (δ ~155 ppm in 13C). Coupling constants in the cyclohexadiene ring (J = 8–10 Hz for conjugated dienes) verify the 2,4-diene geometry . - X-ray Crystallography:

SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, the cyclohexadiene ring puckering and Boc group orientation can be validated against experimental data .

How can experimental design (DoE) optimize reaction conditions for synthesizing tert-butyl carbamate derivatives?

Advanced Research Question

Statistical Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, temperature, solvent polarity). For instance, in epoxidation studies with tert-butyl hydroperoxide (TBHP), response surface methodology (RSM) optimized substrate conversion by analyzing interactions between Mo(CO)6 catalyst concentration and reaction time . Similar approaches can be applied to carbamate synthesis:

- Factors: Boc anhydride equivalents, base strength, solvent dielectric constant.

- Responses: Yield, purity (HPLC), diastereomeric ratio (if applicable).

Use software like Minitab or JMP for factorial design and ANOVA analysis to prioritize factors .

What strategies resolve stereochemical ambiguities in this compound derivatives?

Advanced Research Question

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Assign absolute configurations by comparing experimental and computed VCD spectra.

- X-ray Diffraction: Resolve diastereomers via single-crystal analysis. For example, tert-butyl carbamates with multiple stereocenters (e.g., (1R,4R)-configurations) were validated using SHELXL refinement .

How to address discrepancies in spectral data or crystallographic refinements for tert-butyl carbamates?

Advanced Research Question

- Cross-Validation: Compare experimental NMR data with NIST reference spectra to confirm peak assignments .

- Density Functional Theory (DFT): Calculate theoretical NMR shifts (e.g., using Gaussian or ORCA) to validate observed signals.

- Crystallographic Validation: Use checkCIF/PLATON to identify outliers in X-ray data (e.g., thermal displacement parameters, bond-length mismatches). SHELXL’s TWIN/BASF commands correct for twinning or absorption errors .

What is the role of computational chemistry in predicting the stability and reactivity of this compound?

Advanced Research Question

- Molecular Dynamics (MD): Simulate Boc group hydrolysis under acidic/thermal stress to predict degradation pathways.

- Docking Studies: Model interactions with enzymes (e.g., proteases) to assess carbamate utility in prodrug design.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclohexadiene ring. Software like Gaussian or ADF enables these analyses .

How to mitigate diradical formation or undesired cycloadditions during functionalization of the cyclohexadiene ring?

Advanced Research Question

- Kinetic Control: Use low temperatures (−78°C) and electron-deficient dienophiles (e.g., maleic anhydride) to favor [4+2] cycloadditions over diradical pathways.

- Protection Strategies: Temporarily saturate the diene via hydrogenation before introducing reactive groups (e.g., epoxides), then regenerate the diene via dehydrogenation .

What are the best practices for storing tert-butyl carbamates to ensure long-term stability?

Basic Research Question

Store under inert gas (Ar/N2) at −20°C in amber vials to prevent hydrolysis and photodegradation. Desiccants (e.g., molecular sieves) mitigate moisture-induced Boc cleavage. Avoid prolonged exposure to acidic vapors or elevated temperatures (>40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.